molecular formula C10H25NO4 B12672193 Butyltris(2-hydroxyethyl)ammonium hydroxide CAS No. 71436-89-0

Butyltris(2-hydroxyethyl)ammonium hydroxide

Katalognummer: B12672193
CAS-Nummer: 71436-89-0
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: FHGWDFWXNIEBIE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyltris(2-hydroxyethyl)ammonium hydroxide is a quaternary ammonium compound with the chemical formula C10H25NO4. It is known for its unique structure, which includes a butyl group and three 2-hydroxyethyl groups attached to the nitrogen atom. This compound is used in various industrial and scientific applications due to its chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyltris(2-hydroxyethyl)ammonium hydroxide typically involves the reaction of butylamine with ethylene oxide. The reaction proceeds through a series of steps where ethylene oxide reacts with butylamine to form the desired product. The reaction conditions usually include controlled temperature and pressure to ensure the complete conversion of reactants to the product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through various techniques such as distillation and crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Butyltris(2-hydroxyethyl)ammonium hydroxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted ammonium compounds .

Wissenschaftliche Forschungsanwendungen

Butyltris(2-hydroxyethyl)ammonium hydroxide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Butyltris(2-hydroxyethyl)ammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. Additionally, the quaternary ammonium structure allows it to interact with negatively charged species, making it effective in catalysis and other applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrabutylammonium hydroxide: Similar in structure but lacks the hydroxyl groups.

    Tetramethylammonium hydroxide: Smaller in size and different in reactivity.

    Choline hydroxide: Contains a hydroxyl group but has a different alkyl chain structure.

Uniqueness

Butyltris(2-hydroxyethyl)ammonium hydroxide is unique due to its combination of a butyl group and three 2-hydroxyethyl groups. This structure provides it with distinct chemical properties, making it versatile in various applications compared to its similar compounds.

Eigenschaften

CAS-Nummer

71436-89-0

Molekularformel

C10H25NO4

Molekulargewicht

223.31 g/mol

IUPAC-Name

butyl-tris(2-hydroxyethyl)azanium;hydroxide

InChI

InChI=1S/C10H24NO3.H2O/c1-2-3-4-11(5-8-12,6-9-13)7-10-14;/h12-14H,2-10H2,1H3;1H2/q+1;/p-1

InChI-Schlüssel

FHGWDFWXNIEBIE-UHFFFAOYSA-M

Kanonische SMILES

CCCC[N+](CCO)(CCO)CCO.[OH-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.